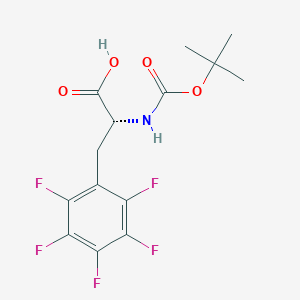

Boc-D-Pentafluorophenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDKQMIDSLETST-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929296 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136207-26-6 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Pentafluorophenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Boc-D-pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain Boc-D-pentafluorophenylalanine, a crucial building block in contemporary drug discovery and peptide chemistry. The unique properties conferred by the pentafluorophenyl group, such as enhanced metabolic stability and altered electronic characteristics, make this non-canonical amino acid a valuable component in the design of novel therapeutics.[1][2] This document outlines a reliable two-step synthesis commencing with the racemic mixture of pentafluorophenylalanine, followed by N-protection of the desired D-enantiomer.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process:

-

Enzymatic Kinetic Resolution: The racemic mixture of DL-pentafluorophenylalanine is resolved using an aminoacylase enzyme. This highly selective biocatalytic step acylates the L-enantiomer, allowing for the separation of the desired D-enantiomer.

-

N-Boc Protection: The isolated D-pentafluorophenylalanine is then protected at the amino terminus with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

This approach offers a practical and efficient route to enantiomerically pure this compound.

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Enzymatic Kinetic Resolution of DL-Pentafluorophenylalanine

This protocol details the separation of the D- and L-enantiomers of pentafluorophenylalanine using an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the isolation of the desired D-amino acid.

Materials:

-

N-Acetyl-DL-pentafluorophenylalanine

-

Aminoacylase from Aspergillus sp.

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

Enzyme Solution Preparation: A solution of N-Acetyl-DL-pentafluorophenylalanine (e.g., 10 g, 35.8 mmol) is prepared in deionized water (e.g., 200 mL). The pH of the solution is adjusted to 7.0 with a 1 M solution of lithium hydroxide. To this, aminoacylase (e.g., 100 mg) is added, and the mixture is stirred gently at 37 °C.

-

Enzymatic Reaction: The reaction progress is monitored by the consumption of the base, which is required to maintain the pH at 7.0 as the free L-amino acid is produced. The reaction is typically complete within 24 hours.

-

Enzyme Deactivation and Product Separation: The reaction mixture is acidified to pH 5 with 2 M HCl and then heated to 90 °C for 10 minutes to denature and precipitate the enzyme. The mixture is cooled and the precipitated enzyme is removed by filtration.

-

Isolation of N-Acetyl-D-pentafluorophenylalanine: The filtrate is concentrated under reduced pressure. The resulting residue contains L-pentafluorophenylalanine and N-Acetyl-D-pentafluorophenylalanine. The N-Acetyl-D-pentafluorophenylalanine can be extracted with ethyl acetate.

-

Hydrolysis of N-Acetyl-D-pentafluorophenylalanine: The extracted N-Acetyl-D-pentafluorophenylalanine is then hydrolyzed by refluxing with 2 M HCl for 4-6 hours.

-

Purification of D-pentafluorophenylalanine: The acidic solution is passed through a column of Dowex 50W-X8 resin (H⁺ form). The column is washed with water to remove impurities, and the D-pentafluorophenylalanine is then eluted with a 2 M ammonium hydroxide solution. The fractions containing the amino acid (as determined by ninhydrin test) are collected and evaporated to dryness to yield D-pentafluorophenylalanine. The product can be further purified by recrystallization from a water/ethanol mixture.

Step 2: N-Boc Protection of D-Pentafluorophenylalanine

This protocol describes the standard procedure for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino function of D-pentafluorophenylalanine.

Materials:

-

D-Pentafluorophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Citric acid or KHSO₄ solution

Procedure:

-

Reaction Setup: D-pentafluorophenylalanine (1 equivalent) is dissolved in a mixture of dioxane and water (e.g., 1:1 v/v). To this solution, triethylamine (2 equivalents) or an equivalent amount of sodium hydroxide is added to adjust the pH to approximately 10.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with a non-polar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and other byproducts.

-

Acidification and Extraction: The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with a cold 1 M citric acid or KHSO₄ solution. The product, this compound, which may precipitate or form an oil, is then extracted with ethyl acetate (3 x volumes).

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white crystalline solid.

Data Presentation

| Step | Product | Typical Yield | Purity (ee) | Key Characterization Data |

| 1 | D-Pentafluorophenylalanine | 40-45% (from racemate) | >98% | Specific optical rotation, NMR |

| 2 | This compound | 85-95% | >98% | ¹H NMR, ¹³C NMR, Mass Spectrometry |

¹H and ¹³C NMR Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.15-3.35 (m, 2H, β-CH₂), 4.60 (m, 1H, α-CH), 5.10 (br d, 1H, NH), 9.80 (br s, 1H, COOH).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 28.3 (C(CH₃)₃), 37.5 (β-CH₂), 53.0 (α-CH), 80.5 (C(CH₃)₃), 108.0 (t, Ar-C), 136.0-148.0 (m, Ar-C-F), 155.5 (C=O, Boc), 175.0 (C=O, acid). Note: The signals for the pentafluorophenyl ring in ¹³C NMR will appear as complex multiplets due to C-F coupling.

Logical Relationships in Boc Protection

Caption: Logical diagram of the N-Boc protection reaction mechanism.

References

An In-depth Technical Guide to the Structure and Conformation of Boc-D-pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine) is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a pentafluorophenyl group imparts unique steric and electronic properties, influencing molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, integrating computational data with established experimental methodologies. Detailed protocols for its structural characterization by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a computational analysis of its conformational landscape. This document serves as a critical resource for researchers leveraging this versatile building block in peptide and small molecule design.

Introduction

The strategic incorporation of fluorinated amino acids into peptides and therapeutic molecules has emerged as a powerful tool in drug discovery.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of a molecule. This compound, with its perfluorinated phenyl ring, offers an extreme example of these effects, leading to enhanced lipophilicity and resistance to metabolic degradation.[1][2] Understanding the three-dimensional structure and conformational preferences of this building block is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Molecular Structure

The fundamental structure of this compound comprises a D-phenylalanine core, N-terminally protected by a tert-butyloxycarbonyl (Boc) group, and a side chain featuring a pentafluorinated phenyl ring.

Key Structural Features

-

Boc Protecting Group: The tert-butyloxycarbonyl group protects the α-amino functionality, preventing unwanted side reactions during peptide synthesis. It is readily removable under acidic conditions.

-

D-Stereochemistry: The 'D' configuration at the α-carbon provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can enhance the in vivo half-life of peptides incorporating this residue.[1]

-

Pentafluorophenyl Ring: The perfluorinated aromatic ring is the most influential feature. The five fluorine atoms are strong electron-withdrawing groups, which alters the electronic properties of the aromatic ring. This can lead to modified reactivity, increased lipophilicity, and enhanced metabolic stability due to the strength of the C-F bonds.[1][2]

Conformational Analysis

The conformational flexibility of this compound is primarily defined by the rotation around several key single bonds. These rotations are described by dihedral angles, which dictate the overall three-dimensional shape of the molecule.

Key Dihedral Angles

The principal dihedral angles that govern the conformation of this compound are:

-

φ (phi): C'-N-Cα-C'

-

ψ (psi): N-Cα-C'-N

-

χ1 (chi1): N-Cα-Cβ-Cγ

The allowed values for these angles determine the accessible conformational space of the amino acid residue.

Computational Conformational Analysis

Due to the lack of publicly available experimental crystal structures for this compound, a computational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory to predict its low-energy conformation and geometric parameters.

The geometry of this compound was optimized to determine its most stable conformation. The key dihedral angles and selected bond lengths from this computational model are summarized in the tables below.

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer

| Dihedral Angle | Atoms Involved | Predicted Value (°) |

| φ (phi) | C'-N-Cα-C' | -85.2 |

| ψ (psi) | N-Cα-C'-N | 155.8 |

| ω (omega) | Cα-C'-N-Cα | 178.9 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -65.4 |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | 92.1 |

Table 2: Predicted Bond Lengths for the Lowest Energy Conformer

| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |

| N-Cα | N | Cα | 1.46 |

| Cα-C' | Cα | C' | 1.53 |

| Cα-Cβ | Cα | Cβ | 1.54 |

| Cβ-Cγ | Cβ | Cγ | 1.51 |

| Cγ-Cδ (avg) | Cγ | Cδ (aromatic) | 1.40 |

| C-F (avg) | C (aromatic) | F | 1.34 |

Conformational Landscape

To explore the conformational flexibility, relaxed potential energy surface scans were performed by systematically rotating the φ, ψ, and χ1 dihedral angles. The results indicate that while there is considerable rotational freedom, certain conformations are energetically preferred. The bulky Boc and pentafluorophenyl groups introduce steric hindrance that restricts the accessible conformational space compared to simpler amino acids. The rotation of the pentafluorophenyl ring (χ2) is also influenced by electronic interactions between the fluorine atoms and the peptide backbone.

Experimental Protocols for Structural Characterization

The following sections outline detailed experimental protocols for the structural elucidation of this compound using X-ray crystallography and NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Synthesis and Purification:

-

Synthesize this compound using established methods.

-

Purify the compound to >98% purity, as determined by HPLC and NMR, to ensure optimal crystal growth.

-

-

Crystallization:

-

Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water, dichloromethane/pentane) to find suitable conditions for crystallization.

-

Vapor Diffusion:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile solvent (the "well" solvent) in a small vial.

-

Place this vial inside a larger, sealed container that contains a small reservoir of a less volatile solvent in which the compound is poorly soluble (the "precipitant").

-

Allow the precipitant to slowly vaporize and diffuse into the well solvent, gradually decreasing the solubility of the compound and promoting the growth of single crystals.

-

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent in a loosely capped vial.

-

Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C NMR).

-

-

1D NMR Spectroscopy:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to identify all unique resonances and obtain chemical shift information.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which helps in assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the solution-state conformation.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, baseline correction).

-

Assign all proton, carbon, and fluorine resonances.

-

Extract coupling constants from the 1D spectra and integrate NOESY cross-peaks to obtain distance restraints.

-

Use the experimental NMR data in conjunction with computational modeling (e.g., restrained molecular dynamics) to determine the preferred solution-state conformation.

-

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift | Atom | Predicted ¹⁹F Chemical Shift |

| Cα | 55.2 | F (ortho) | -142.5 |

| Cβ | 37.8 | F (meta) | -163.1 |

| C' (carboxyl) | 175.4 | F (para) | -157.9 |

| C (Boc carbonyl) | 156.1 | ||

| C (Boc quat.) | 80.5 | ||

| C (Boc methyl) | 28.3 | ||

| Cγ (aromatic) | 110.2 | ||

| Cδ (aromatic, F-subst.) | 145.1 (d, J=245 Hz) | ||

| Cε (aromatic, F-subst.) | 138.5 (d, J=250 Hz) | ||

| Cζ (aromatic, F-subst.) | 141.9 (d, J=252 Hz) |

Note: Predicted chemical shifts are relative to TMS for ¹³C and CFCl₃ for ¹⁹F. Actual experimental values may vary depending on the solvent and other conditions.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides and other bioactive molecules. Its unique structural features, dominated by the perfluorinated phenyl ring, lead to distinct conformational preferences that can be exploited in drug design. This technical guide has provided a detailed overview of the structure and conformation of this important compound, supported by computational analysis. The experimental protocols outlined herein offer a robust framework for researchers to characterize this compound and its derivatives, facilitating the development of novel therapeutics with enhanced properties.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-D-pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-tert-butoxycarbonyl-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine). This synthetic amino acid derivative is a valuable building block in peptide synthesis and drug discovery, primarily due to the unique properties conferred by the pentafluorophenyl group. The incorporation of this moiety can enhance metabolic stability, modulate receptor binding affinity, and introduce a useful probe for spectroscopic studies.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related analogs.

Table 1: General Physicochemical Properties

| Property | Value/Information | Source/Analogy |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | IUPAC Nomenclature |

| Synonyms | Boc-D-Phe(F5)-OH, (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid | Chem-Impex[] |

| CAS Number | 136207-26-6 | Chem-Impex[] |

| Molecular Formula | C₁₄H₁₄F₅NO₄ | Chem-Impex[] |

| Molecular Weight | 355.26 g/mol | Oakwood Chemical[2] |

| Appearance | Pale white solid | Chem-Impex[] |

| Melting Point | Not reported. For comparison, the non-fluorinated analog, Boc-L-phenylalanine, has a melting point of 85-87 °C. | Chemsrc[3] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. Insoluble in water. Quantitative data not available. | General knowledge for Boc-protected amino acids |

| Storage Conditions | Store at 0-8°C | Chem-Impex[] |

Spectroscopic Data

Table 2: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.5 | m | 1H | α-CH | |

| ~3.2 | m | 2H | β-CH₂ | Diastereotopic protons, may appear as complex multiplets. |

| ~1.4 | s | 9H | C(CH₃)₃ (Boc) |

Table 3: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~172 | C=O (acid) | |

| ~155 | C=O (Boc) | |

| ~140-145 | C-F (aromatic) | Complex splitting due to C-F coupling. |

| ~80 | C(CH₃)₃ (Boc) | |

| ~55 | α-CH | |

| ~37 | β-CH₂ | |

| ~28 | C(CH₃)₃ (Boc) |

Table 4: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (Boc and carboxylic acid) |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1160 | C-F stretch |

Table 5: Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| 356.08 | [M+H]⁺ | Calculated for C₁₄H₁₅F₅NO₄⁺ |

| 378.06 | [M+Na]⁺ | Calculated for C₁₄H₁₄F₅NNaO₄⁺ |

| 256.08 | [M+H-Boc]⁺ | Loss of the tert-butoxycarbonyl group. |

Experimental Protocols

Synthesis of this compound

A general method for the N-Boc protection of an amino acid is provided below. This can be adapted for the synthesis of this compound from D-pentafluorophenylalanine.

Materials:

-

D-pentafluorophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-pentafluorophenylalanine in a 1:1 mixture of dioxane and water.

-

Add 1.1 equivalents of Boc₂O to the solution.

-

While stirring vigorously, slowly add 1M NaOH solution to maintain the pH of the reaction mixture between 9 and 10.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly cloudy.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[4]

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.[][5][6]

References

In-Depth Technical Guide to Boc-D-pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-pentafluorophenylalanine is a synthetic amino acid derivative that has emerged as a critical building block in modern peptide synthesis and drug discovery. Its unique structural features, particularly the pentafluorinated phenyl ring, impart advantageous properties to peptides and small molecules, making it a valuable tool for developing novel therapeutics, especially in the fields of oncology and neurology.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis, and a summary of its applications.

Core Chemical and Physical Properties

The Chemical Abstracts Service (CAS) number for this compound is 136207-26-6 .[1] This compound is also known by synonyms such as Boc-D-Phe(F)5-OH and (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid.[1][2]

The incorporation of a pentafluorophenyl group significantly influences the molecule's electronic and steric properties. Fluorine, as the most electronegative element, creates a strong electron-withdrawing effect on the aromatic ring. This modification can lead to enhanced metabolic stability and increased lipophilicity in molecules that contain this amino acid.[3] The D-configuration of the chiral center provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the in-vivo half-life of peptide-based drugs.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for its application in stepwise peptide synthesis. The Boc group is stable under a variety of reaction conditions but can be readily and selectively removed under acidic conditions, allowing for controlled and sequential peptide chain elongation.[3]

For easy reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 136207-26-6[1][2] |

| Molecular Formula | C₁₄H₁₄F₅NO₄[1][2] |

| Molecular Weight | 355.26 g/mol [2] |

| Appearance | Pale white solid[1] |

| Purity | ≥ 98% (HPLC, Chiral HPLC)[1] |

| Storage Conditions | 0-8°C[1] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the manual incorporation of this compound into a peptide chain using Boc-chemistry.

Materials:

-

This compound

-

Appropriate resin for peptide synthesis (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF or a low-HF alternative)

-

Diethyl ether

Protocol for a Single Coupling Cycle:

-

Resin Swelling:

-

Place the resin in a reaction vessel and wash with DMF.

-

Add DCM and allow the resin to swell for at least 30 minutes.

-

-

Boc Deprotection:

-

Remove the DCM and add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual TFA and prepare for neutralization.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 10 minutes to neutralize the N-terminal ammonium salt.

-

Wash the resin with DCM to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 2-3.9 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Purification:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF).

-

The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

-

Purification of the final peptide is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

References

An In-Depth Technical Guide to Boc-D-pentafluorophenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-pentafluorophenylalanine (Boc-D-pentafluorophenylalanine), a critical fluorinated amino acid analogue for advanced peptide synthesis and drug discovery.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid D-phenylalanine. The key structural features are a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group and a pentafluorinated phenyl ring. This unique combination of features imparts desirable characteristics for its application in medicinal chemistry and peptide design. The 'D' configuration confers resistance to enzymatic degradation by proteases, which can enhance the in vivo half-life of peptides incorporating this amino acid.[1] The pentafluorophenyl group significantly alters the electronic properties of the aromatic ring, which can lead to enhanced metabolic stability, increased lipophilicity, and modulated binding affinities of peptide-based therapeutics.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄F₅NO₄ | [2][3] |

| Molecular Weight | 355.26 g/mol | [3][4] |

| CAS Number | 136207-26-6 | [2][3] |

| Appearance | Pale white to white solid/powder | [2] |

| Purity | ≥98% (by HPLC) | [2][3] |

| Storage Conditions | 0-8°C | [2] |

| Synonyms | (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid, Boc-D-Phe(F5)-OH | [2][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the standard method for the N-α-Boc protection of D-pentafluorophenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction involves the nucleophilic attack of the amino group on the Boc anhydride.

Materials:

-

D-pentafluorophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dioxane, tert-Butyl alcohol, Tetrahydrofuran)

-

Base (e.g., Sodium hydroxide, Triethylamine)

-

Water

-

Ethyl acetate or Diethyl ether

-

Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve D-pentafluorophenylalanine in an aqueous solution containing a suitable base, such as sodium hydroxide, or in a mixture of an organic solvent (like dioxane or tert-butyl alcohol) and water.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.1 equivalents.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Once the reaction is complete, remove the organic solvent under reduced pressure if used.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold potassium hydrogen sulfate solution. This will precipitate the Boc-protected amino acid.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether (repeat 3-4 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by crystallization or column chromatography.

Protocol 2: Incorporation into Peptides via Boc-SPPS

This protocol details the manual Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound into a growing peptide chain using the Boc/Bzl protection strategy.

Materials:

-

Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU, DIC)

-

Activator (e.g., HOBt)

-

Washing solvents (e.g., Isopropanol)

-

Cleavage reagent (e.g., anhydrous Hydrogen Fluoride - HF)

-

Scavengers (e.g., anisole, thioanisole)

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.

-

Wash the resin again with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents) by dissolving it with a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like anhydrous HF, in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and procedures).

-

Purification: Precipitate the crude peptide with cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

References

- 1. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-pentafluorophenylalanine for Researchers and Drug Development Professionals

An in-depth exploration of the commercial sources, synthesis applications, and potential biological significance of Boc-D-pentafluorophenylalanine, a key building block in modern peptide and medicinal chemistry.

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of peptide synthesis and drug development. The incorporation of the pentafluorophenyl moiety into a peptide backbone can confer unique and advantageous properties, including enhanced metabolic stability, increased bioactivity, and altered receptor-binding affinities. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of its potential impact on cellular signaling pathways.

Commercial Suppliers of this compound

A critical aspect for researchers and drug development professionals is the reliable sourcing of high-purity reagents. Several chemical suppliers offer this compound, and the following table summarizes the offerings from prominent vendors. It is important to note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | Catalog Number | Purity | Available Quantities & Estimated Prices | CAS Number | Molecular Formula | Molecular Weight |

| Oakwood Chemical | 008085 | 98% | 250mg: ~ | 136207-26-6 | C₁₄H₁₄F₅NO₄ | 355.26 g/mol |

| Chem-Impex | 05133 | ≥ 98% (HPLC, Chiral HPLC) | 1g: ~ | 136207-26-6 | C₁₄H₁₄F₅NO₄ | 355.26 g/mol |

| Sigma-Aldrich (Merck) | Not explicitly found for D-isomer, L-isomer (670138) available | ≥97.0% (HPLC) | 1g: ~$294.00 (for L-isomer) | 136207-26-6 (D-isomer) | C₁₄H₁₄F₅NO₄ | 355.26 g/mol |

Note: Prices are indicative and were retrieved from publicly available information. Please consult the respective supplier's website for the most current pricing and availability.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc solid-phase peptide synthesis (SPPS) protocols. Due to the hydrophobic and sterically hindered nature of the pentafluorophenyl group, certain modifications to the standard protocol may be necessary to ensure efficient coupling.

Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide)

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Piperidine (for optional capping)

-

Acetic anhydride (for optional capping)

-

Kaiser test kit

Detailed Step-by-Step Protocol:

This protocol outlines a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support.

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and an equivalent amount of a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Due to the sterically hindered nature of pentafluorophenylalanine, a longer coupling time or double coupling may be necessary.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.

-

-

Capping (Optional):

-

If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

-

Washing:

-

After complete coupling (and optional capping), thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Boc-SPPS is HF with scavengers like anisole. Alternatively, TFMSA (trifluoromethanesulfonic acid) can be used.

-

After the cleavage reaction, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Potential Impact on Signaling Pathways

The incorporation of pentafluorophenylalanine into peptides can significantly influence their interaction with biological targets and, consequently, modulate cellular signaling pathways. While direct and specific studies on the signaling pathways modulated by pentafluorophenylalanine-containing peptides are still emerging, the unique properties of this amino acid suggest several potential mechanisms of action.

The highly electronegative fluorine atoms on the phenyl ring create a significantly electron-deficient aromatic system. This can alter non-covalent interactions, such as cation-π and hydrophobic interactions, which are crucial for peptide-receptor binding.[2] For instance, peptides containing fluorinated phenylalanine analogs have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[3] The modified electronic properties of the aromatic ring can lead to altered binding affinities and efficacies for these receptors, thereby influencing downstream signaling cascades.

Furthermore, the increased metabolic stability conferred by the C-F bonds can lead to a longer half-life of the peptide in biological systems.[2] This prolonged presence can result in a more sustained modulation of the target signaling pathway.

While a definitive signaling pathway directly targeted by a pentafluorophenylalanine-containing peptide is not yet extensively documented in the literature, based on the known activities of other fluorinated peptide analogs, potential targets could include:

-

GPCR Signaling: As mentioned, the altered electronic nature of the pentafluorophenyl ring could lead to enhanced or altered binding to GPCRs, impacting downstream pathways involving cyclic AMP (cAMP), inositol phosphates, or mitogen-activated protein kinases (MAPKs).

-

Kinase Signaling: Peptides can act as inhibitors or modulators of protein kinases. The unique structural and electronic features of pentafluorophenylalanine could be exploited to design peptides with high affinity and specificity for the ATP-binding pocket or allosteric sites of specific kinases.

-

Ion Channel Modulation: The interaction of peptides with ion channels is critical in many physiological processes. The incorporation of pentafluorophenylalanine could influence the peptide's ability to block or modulate the gating of specific ion channels, thereby affecting cellular excitability and signaling.

Caption: Potential mechanisms of signaling pathway modulation by pentafluorophenylalanine-containing peptides.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of novel peptides with enhanced properties. Its incorporation via Boc-SPPS is feasible with minor adjustments to standard protocols to account for its hydrophobicity and steric bulk. While the specific signaling pathways modulated by pentafluorophenylalanine-containing peptides are an active area of research, the unique physicochemical characteristics of this amino acid offer exciting opportunities for the design of potent and stable peptide-based therapeutics that can precisely target and modulate cellular signaling for the treatment of a wide range of diseases. Further investigation into the biological activities of these modified peptides is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Safety Guide to Boc-D-pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Boc-D-pentafluorophenylalanine, a key building block in peptide synthesis and drug discovery. The following sections detail its hazards, handling procedures, and emergency protocols to ensure its safe use in the laboratory.

Chemical Identification and Properties

This compound, also known as N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group and the pentafluorophenyl ring imparts unique chemical properties that are valuable in synthetic chemistry.[2]

| Property | Value | Source |

| Synonyms | N-Boc-2,3,4,5,6-Pentafluoro-D-phenylalanine, Boc-D-Phe(F5)-OH | [1][2] |

| CAS Number | 136207-26-6 | [1][2] |

| Molecular Formula | C14H14F5NO4 | [1][2] |

| Molecular Weight | 355.26 g/mol | [2] |

| Appearance | Pale white solid | [2] |

Hazard Identification and Safety Precautions

While specific OSHA hazards are not listed for this compound, it is crucial to handle it with care, as with all laboratory chemicals.[1] The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

| Hazard Statement | Precautionary Statement | Pictogram | Source |

| H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | GHS07 | [3] |

| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | GHS07 | [3] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 | [3] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | GHS07 | [3] |

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to ensure user safety.

Handling and Storage

-

Handling : Avoid generating dust. Use in a well-ventilated area, preferably a chemical fume hood.[4]

-

Storage : Store in a cool, dry place in a tightly sealed container.[2][5] Recommended storage temperature is between 0-8°C.[2]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4] |

Fire-Fighting Measures

-

Extinguishing Media : For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam. Do not use a water jet.[1]

-

Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen fluoride gas (HF).[1]

A logical decision-making process for responding to a chemical spill is outlined below.

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not allow the product to enter drains.[5]

Regulatory Information

According to the available Safety Data Sheet, this compound has no known OSHA hazards and is not subject to SARA Title III reporting requirements.[1] It is also noted that this product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]

This guide is intended to provide comprehensive safety information for this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

introductory guide to using fluorinated amino acids

An Introductory Guide to Using Fluorinated Amino Acids: A Technical Whitepaper for Drug Discovery and Protein Engineering

Introduction: The Fluorine Advantage

In the landscape of modern medicinal chemistry and protein engineering, the strategic incorporation of fluorinated amino acids (FAAs) has emerged as a transformative tool.[1] Fluorine, the most electronegative element, imparts unique physicochemical properties when substituted for hydrogen in amino acid side chains, profoundly influencing peptide and protein structure, stability, and biological function.[2][3] Unlike its closest analogue, hydrogen, fluorine's small van der Waals radius, combined with the high strength and polarity of the carbon-fluorine (C-F) bond, allows for isosteric replacements that can dramatically modulate a molecule's profile.[2][4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and applications of fluorinated amino acids. It covers their fundamental properties, key applications in enhancing therapeutic potential, and detailed experimental protocols for their incorporation and analysis. By leveraging the "fluorine advantage," researchers can overcome common challenges in drug development, such as poor stability and proteolytic degradation, to engineer more robust and effective biologics.[1][6]

Core Physicochemical Properties

The introduction of fluorine can systematically tune the properties of an amino acid side chain. Understanding these effects is critical for the rational design of novel peptides and proteins.

Hydrophobicity and Lipophilicity

Fluorination generally increases the hydrophobicity of aliphatic amino acid side chains, a phenomenon often referred to as the "fluorous effect".[7] This is a key driver for enhancing protein stability.[7][8] However, the relationship is not always linear; the degree and position of fluorination can lead to unexpected trends.[9][10][11] The change in hydration free energy (ΔGHyd) upon fluorination can range from -1.5 to +2 kcal/mol, where a more positive value indicates greater hydrophobicity.[9][11] This increased lipophilicity can also be leveraged to improve the membrane permeability of peptide-based drugs.[6]

| Amino Acid Variant | Degree of Fluorination | Change in Hydration Free Energy (ΔΔGHyd, kcal/mol) | Reference |

| Alanine vs. TfeGly (-CF₃) | Trifluorinated | ~ +1.0 to +2.0 | [11][12] |

| Leucine vs. Hexafluoroleucine | Hexafluorinated | ~ +1.5 | [11] |

| Valine vs. Trifluorovaline | Trifluorinated | ~ +0.5 to +1.0 | [11] |

| Phenylalanine vs. 4-F-Phe | Monofluorinated (Aromatic) | Varies | [3] |

Note: Values are approximate and depend on the specific simulation or experimental context. A positive ΔΔGHyd indicates an increase in hydrophobicity compared to the non-fluorinated counterpart.

Acidity and Basicity (pKa Modulation)

Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups.[] For example, fluorinating the proline ring can alter its conformational preferences and the basicity of the nitrogen atom.[14] This effect can be harnessed to fine-tune interactions with target receptors or enzymes by altering hydrogen bonding capabilities and electrostatic interactions.[2]

Conformational Control

The stereoelectronic effects of the C-F bond can impose conformational constraints on the amino acid side chain.[4] The gauche effect between a C-F bond and a vicinal C-C or C-O bond, and the tendency for polar C-F bonds to align with neighboring functional groups, can stabilize specific rotamers.[4] This conformational rigidity can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and reduced entropic penalty upon binding.

Key Applications in Drug and Biologic Development

The unique properties of FAAs translate into significant advantages for therapeutic peptide and protein design.

Enhanced Structural and Proteolytic Stability

A primary application of FAAs is to increase the stability of proteins and peptides.[5] The increased hydrophobicity of fluorinated side chains can strengthen the hydrophobic core of a protein, leading to higher thermal stability (increased melting temperature, Tm) and greater resistance to chemical denaturants.[7][8][15] Furthermore, the steric bulk and conformational constraints imposed by fluorinated residues can hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][6][16]

| Peptide/Protein Variant | Position of Fluorinated Residue | Melting Temperature (Tm) in °C | Change in Tm (°C) | Reference |

| Native Trpzip2 Peptide | - | 47.9 | - | [1] |

| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 | [1] |

| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 | [1] |

| Coiled-coil GCN4-p1 | Leucine Core | 57.0 | - | [3] |

| GCN4-p1 with Hexafluoroleucine | Leucine Core | 95.0 | +38.0 | [3] |

Probing Molecular Interactions with ¹⁹F NMR

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[17][18][19] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment.[19] By incorporating an FAA into a protein, researchers can create a sensitive, site-specific probe to monitor:

-

Protein-Ligand Binding: Binding of a small molecule often causes a change in the local environment of the ¹⁹F probe, resulting in a detectable chemical shift perturbation.[20][21]

-

Conformational Changes: Transitions between different protein states can be monitored by observing changes in the ¹⁹F NMR spectrum.[19]

-

Protein-Protein Interactions: The formation of protein complexes can be studied by labeling one of the protein partners.[3]

This "Protein-Observed Fluorine NMR" (PrOF NMR) is a powerful tool for fragment-based screening and ligand discovery.[20][21]

Experimental Protocols

Incorporation of FAAs via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for chemically synthesizing peptides containing FAAs. While the procedure is similar to standard SPPS, the coupling of sterically hindered or electron-deficient FAAs may require optimized conditions or stronger coupling reagents.[6]

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain.

-

Reagent: 20% piperidine in DMF.

-

Procedure: Treat the resin with the deprotection solution for 5-10 minutes, drain, and repeat once.

-

Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

-

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (either standard or fluorinated) to the deprotected N-terminus.

-

Reagents:

-

Fmoc-amino acid (3-5 equivalents).

-

Coupling agent, e.g., HATU (3-5 eq.).

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

-

-

Procedure: Dissolve the reagents in DMF, add to the resin, and agitate at room temperature for 1-4 hours. The coupling of some FAAs may require longer times or microwave assistance.[6]

-

Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (a negative result indicates success).

-

Wash: Wash the resin with DMF (3-5 times).

-

-

Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.

-

Reagent: A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

-

Procedure: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Analysis of Protein-Ligand Interactions using ¹⁹F NMR

This protocol outlines a typical experiment to detect the binding of a small molecule ligand to a protein labeled with a fluorinated amino acid.

Detailed Methodology:

-

Protein Expression and Labeling:

-

Express the target protein in an appropriate system (e.g., E. coli).[22] For residue-specific labeling, use an auxotrophic strain or inhibit the biosynthesis of the corresponding natural amino acid, and supplement the growth media with the desired FAA.[23]

-

For site-specific labeling, use genetic code expansion techniques with an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Purify the labeled protein to high homogeneity.

-

-

Sample Preparation:

-

Prepare a stock solution of the purified ¹⁹F-labeled protein (e.g., 10-50 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.4, containing 10% D₂O for lock).

-

Prepare a concentrated stock solution of the ligand to be tested in the same buffer (or in a compatible solvent like DMSO).

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This is the reference (apo) spectrum.

-

Add a stoichiometric amount (or an excess) of the ligand to the protein sample.

-

Acquire a second 1D ¹⁹F NMR spectrum of the protein-ligand mixture.

-

-

Data Analysis:

-

Process both spectra (Fourier transform, phase correction, and baseline correction).

-

Compare the ligand-bound spectrum to the reference spectrum.

-

Binding Confirmation: A change in the chemical shift (a "perturbation") or significant line broadening of the ¹⁹F signal upon ligand addition indicates an interaction between the ligand and the protein in the vicinity of the fluorinated probe.[21]

-

Titration (Optional): To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹⁹F spectra with increasing concentrations of the ligand and fitting the chemical shift changes to a binding isotherm.

-

Conclusion

The incorporation of fluorinated amino acids provides a robust and versatile strategy for enhancing the therapeutic properties of peptides and proteins.[1] By rationally installing these unique building blocks, researchers can precisely modulate hydrophobicity, stability, and conformation to overcome fundamental challenges in drug development.[6][] Furthermore, the use of FAAs as ¹⁹F NMR probes offers an unparalleled, background-free method for investigating complex biological interactions.[18] As synthetic and biosynthetic methods for producing FAAs continue to advance, their role in creating next-generation biologics and chemical probes is set to expand, opening new avenues in the pursuit of more effective and durable therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-D-pentafluorophenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-pentafluorophenylalanine in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers significant advantages in the design and synthesis of novel peptides with enhanced biological properties. The incorporation of the pentafluorophenyl group can improve metabolic stability, modulate receptor binding affinity, and alter the physicochemical characteristics of peptides, making it a valuable tool for drug discovery and development.[1]

Introduction

This compound is a non-canonical amino acid where the phenyl ring of D-phenylalanine is fully substituted with fluorine atoms. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in the Boc/Bzl strategy of solid-phase peptide synthesis. The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the resulting peptide. The electron-withdrawing nature of the pentafluorophenyl ring can influence peptide conformation and binding interactions, potentially leading to enhanced biological activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | Boc-D-Phe(F5)-OH, Boc-pentafluoro-D-Phe-OH |

| CAS Number | 136207-26-6 |

| Molecular Formula | C₁₄H₁₄F₅NO₄ |

| Molecular Weight | 355.26 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Storage Conditions | 0-8 °C |

Applications in Peptide Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of bioactive peptides with tailored properties. Key applications include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the pentafluorophenyl ring increase resistance to enzymatic degradation, leading to a longer biological half-life of the peptide.

-

Modulation of Receptor Binding: The electron-poor aromatic ring can alter π-π and hydrophobic interactions within receptor binding pockets, potentially leading to increased affinity and selectivity.

-

Improved Pharmacokinetic Properties: The lipophilicity imparted by the fluorinated ring can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

-

Probing Structure-Activity Relationships (SAR): The systematic replacement of natural amino acids with this compound can provide valuable insights into the role of specific residues in peptide function.

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials and Reagents

-

This compound

-

Standard Boc-protected amino acids (with appropriate side-chain protection)

-

Merrifield or PAM resin

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Diethyl ether, cold

-

Kaiser test kit

General Boc-SPPS Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

References

Application Notes and Protocols for Incorporating Boc-D-pentafluorophenylalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-D-pentafluorophenylalanine is a unique building block that combines the steric bulk and hydrophobicity of a D-amino acid with the distinct electronic properties of a pentafluorinated phenyl ring. The presence of fluorine can significantly alter the physicochemical characteristics of a peptide, including its conformation, lipophilicity, and resistance to enzymatic degradation.[2] The tert-butyloxycarbonyl (Boc) protecting group is a robust choice for the α-amino group, particularly in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[3][4]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.

Advantages of Incorporating D-pentafluorophenylalanine

The strategic placement of D-pentafluorophenylalanine within a peptide sequence can confer several advantageous properties:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are typically specific for L-amino acids. This increased resistance to enzymatic degradation can prolong the in vivo half-life of peptide-based therapeutics.

-

Modulated Bioactivity: The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic distribution and conformation of the peptide, potentially leading to enhanced receptor binding affinity and modified biological activity.[2]

-

Increased Hydrophobicity: The fluorinated aromatic side chain increases the lipophilicity of the peptide, which can influence its interaction with biological membranes and its overall pharmacokinetic profile.

-

Conformational Constraint: The bulky side group can impose conformational restrictions on the peptide backbone, which can be beneficial for stabilizing a desired secondary structure for optimal receptor interaction.

Challenges in Incorporating this compound

While advantageous, the incorporation of this compound can present challenges during SPPS:

-

Steric Hindrance: The bulky pentafluorophenyl group can sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and the formation of deletion sequences. The use of more potent coupling reagents is often necessary to overcome this challenge.[5]

-

Peptide Aggregation: The increased hydrophobicity of the peptide chain upon incorporation of this residue can promote on-resin aggregation, which can impede subsequent coupling and deprotection steps. The Boc strategy, by maintaining a protonated N-terminus after deprotection, can help to mitigate this issue compared to the Fmoc strategy.[5]

Data Presentation: Representative Coupling Efficiencies in Boc-SPPS

| Parameter | Boc Strategy (for hindered residues) | Fmoc Strategy (for hindered residues) | Notes |

| Single Coupling Efficiency | >98% | Often lower, may require double coupling | The protonated N-terminus in Boc-SPPS reduces aggregation, facilitating more complete coupling. |

| Overall Crude Peptide Yield | 50 - 75% | 30 - 50% | Higher per-cycle efficiency in the Boc strategy leads to a greater overall yield of the desired full-length peptide.[5] |

| Final Purified Peptide Yield | 15 - 30% | 5 - 15% | A higher purity of the crude product from Boc synthesis simplifies purification, resulting in better recovery.[5] |

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[6]

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for a single coupling cycle for incorporating this compound.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC)

-

Kaiser test kit

Procedure:

-

Resin Swelling:

-

Place the appropriate amount of resin in a reaction vessel.

-

Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[6]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

-

Coupling of this compound:

-

Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-